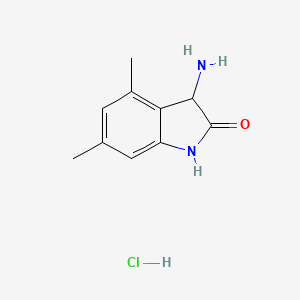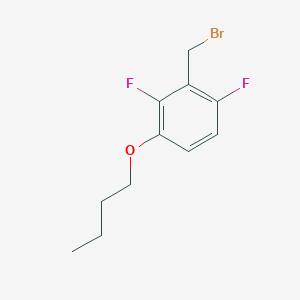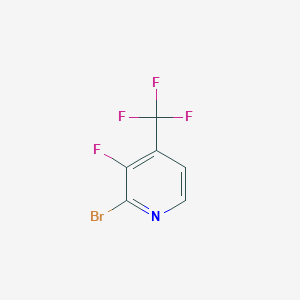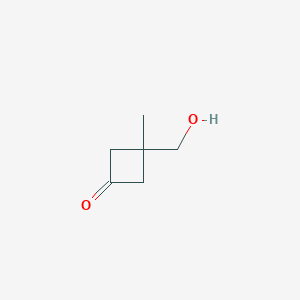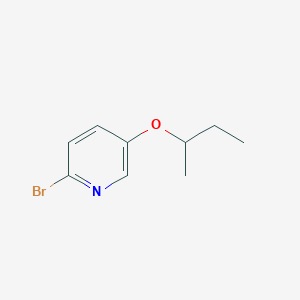
2-Bromo-5-(sec-butoxy)pyridine
Vue d'ensemble
Description
“2-Bromo-5-(sec-butoxy)pyridine” is a chemical compound with the molecular formula C9H12BrNO . It is used as a building block in organic synthesis . The compound is also known as 2-bromo-5-butan-2-yloxypyridine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring with bromine and sec-butoxy groups attached at the 2nd and 5th positions respectively . The InChI code for this compound is InChI=1S/C9H12BrNO/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the searched resources, bromopyridines are generally involved in various types of reactions. For instance, they can react with butyllithium to give lithiopyridines, which are versatile reagents . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.1 . The compound has a complexity of 132 and a covalently-bonded unit count of 1 . It has a topological polar surface area of 22.1Ų .
Applications De Recherche Scientifique
Couplage croisé de Suzuki–Miyaura
2-Bromo-5-(sec-butoxy)pyridine: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry . This reaction is widely used due to its mild conditions and the ability to couple a variety of different boron reagents with aryl or vinyl halides. The sec-butoxy group in this compound can provide steric hindrance, potentially improving selectivity in coupling reactions.
Intermédiaires de synthèse organique
As an intermediate in organic synthesis, This compound can be utilized to introduce various functional groups onto the pyridine ring. This is particularly useful in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Synthèse de ligands
The compound can serve as a precursor for the synthesis of ligands for transition metal catalysis. These ligands can be used to enhance the reactivity and selectivity of metal-catalyzed reactions, which are fundamental in the development of new chemical processes .
Développement pharmaceutique
In pharmaceutical research, This compound may be used to develop new drug candidates. Its bromo and butoxy groups make it a versatile building block for constructing pharmacologically active molecules.
Science des matériaux
The sec-butoxy group attached to the pyridine ring could influence the material properties of polymers when used as a monomer. This can lead to the development of new materials with unique characteristics, such as enhanced thermal stability or electrical conductivity .
Production de pesticides et d'herbicides
Halogenated pyridines, like This compound, are often key components in the synthesis of pesticides and herbicides. Their structural motifs are commonly found in compounds that exhibit biological activity against a range of pests and weeds .
Production de colorants
This compound may also find application in the production of dyes. The bromo group, in particular, is reactive and can be used to attach various chromophores to the pyridine ring, leading to the synthesis of new dye molecules .
Industrie des arômes et des parfums
Lastly, This compound could be used in the synthesis of compounds for the flavor and fragrance industry. The modification of the pyridine ring can lead to the creation of new aromatic compounds with potential use in perfumes and flavorings .
Orientations Futures
The future directions for “2-Bromo-5-(sec-butoxy)pyridine” could involve its use in various organic synthesis reactions, given its role as a building block . Its potential in Suzuki–Miyaura coupling and other transition metal catalysed carbon–carbon bond forming reactions could be further explored .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-5-(sec-butoxy)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Its role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Analyse Biochimique
Biochemical Properties
2-Bromo-5-(sec-butoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The nature of these interactions involves the formation of stable complexes with palladium catalysts, facilitating the transmetalation process. Additionally, this compound may interact with other biomolecules through nucleophilic substitution reactions, contributing to its versatility in biochemical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can lead to downstream effects on cellular pathways and processes. Additionally, the compound may activate specific signaling pathways by binding to receptor proteins, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage range to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted through renal or hepatic pathways. The effects of this compound on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes through transporter proteins, influencing its localization and accumulation . Additionally, binding proteins may facilitate the distribution of this compound to specific cellular compartments or tissues. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-bromo-5-butan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGRZBJDBDTGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


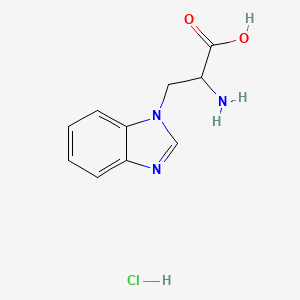

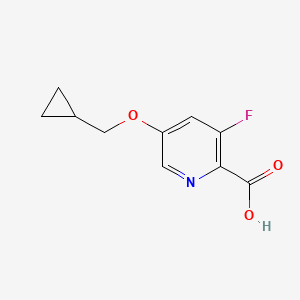
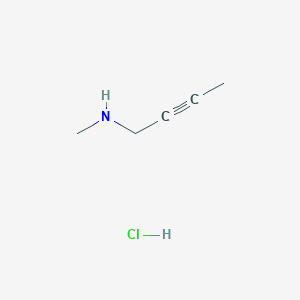
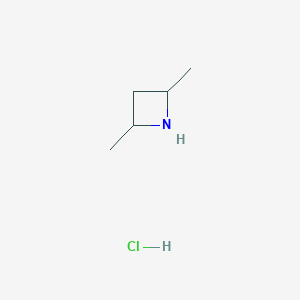



![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)
